
(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, also known as PPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPT belongs to the class of thiazolones and has been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Tautomerism and Structural Dynamics
The study of tautomerism in aza heterocycles, such as those related to pyrazolo[4,3-c]pyridin-3-one derivatives, sheds light on the behavior of complex molecules including "(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one". Understanding these properties is crucial for applications in material science and drug design, as it affects the stability and reactivity of the compounds in different environments (Gubaidullin et al., 2014).
Photophysical Properties and Sensing Applications
Research on iridium tetrazolate complexes demonstrates the significance of ancillary ligands in tuning the color and emission properties of metal-organic frameworks (MOFs) and coordination compounds. Such studies are indicative of potential applications of "this compound" in developing new luminescent materials or sensors (Stagni et al., 2008).
Organic Electronics and OLEDs
The synthesis and characterization of pyrazol-pyridine ligands for orange-red iridium(III) complexes offer insights into the compound's potential use in organic light-emitting diodes (OLEDs). By modifying the electro-donating groups on ancillary ligands, researchers can enhance the performance of OLED devices, suggesting a pathway for the application of similar compounds in electronics (Su et al., 2021).
Antioxidant, Antitumor, and Antimicrobial Activities
The exploration of pyrazolopyridine derivatives for their biological activities, including antioxidant, antitumor, and antimicrobial effects, highlights the biomedical research potential of complex heterocyclic compounds. Such studies are foundational for developing new therapeutic agents or diagnostic tools (El‐Borai et al., 2013).
Metal Complexation and Catalytic Activity
Research on zinc(II), magnesium(II), and calcium(II) complexation by thiazolyl derivatives underlines the importance of such compounds in catalysis and materials science. Understanding how these compounds interact with metals can lead to advancements in catalysis, metal recovery, and the design of functional materials (Matczak-Jon et al., 2010).
Propiedades
IUPAC Name |
(5Z)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16-14(23-17(19-16)21-8-4-5-9-21)10-13-11-18-20-15(13)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,18,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRVHRFSLWSCHQ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

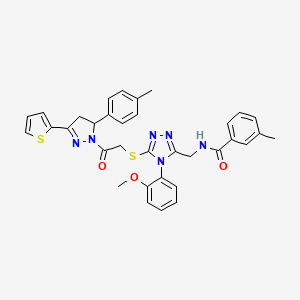
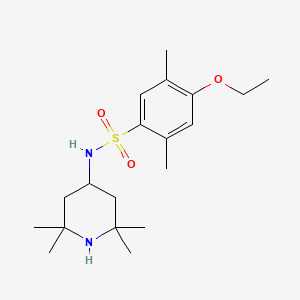

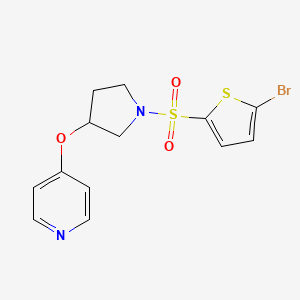



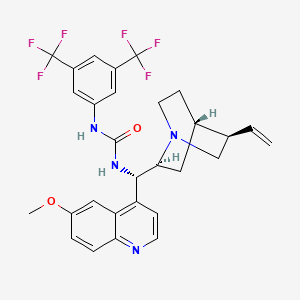

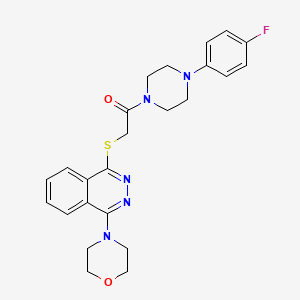
![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)